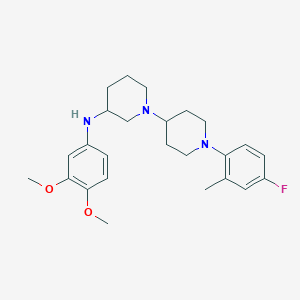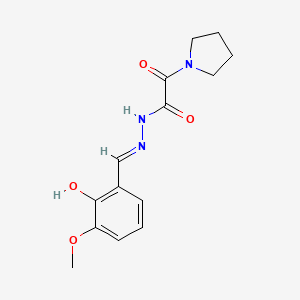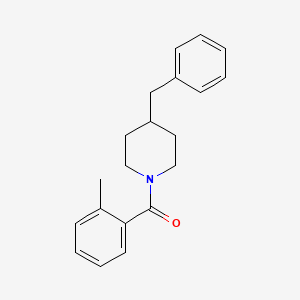![molecular formula C21H30O6 B6037623 diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B6037623.png)
diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MEMAM and is a malonic ester derivative that has been synthesized using various methods.
作用機序
The mechanism of action of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been suggested that this compound acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is its potential to be used as a therapeutic agent in various diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate. One of the directions is to investigate the potential of this compound as a therapeutic agent in various diseases such as cancer and neurological disorders. Another direction is to study the mechanism of action of this compound in more detail to understand its effects on different biological pathways. Additionally, future studies can focus on improving the synthesis method of this compound to increase its yield and solubility.
Conclusion:
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate is a chemical compound that has potential applications in various fields of scientific research. This compound has been studied for its antitumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to the use of this compound in certain experimental setups, its potential as a therapeutic agent warrants further investigation.
合成法
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate can be synthesized using various methods. One of the most common methods is the reaction of malonic ester with allyl bromide, followed by the reaction of the resulting compound with 2-(2-bromoethoxy)anisole. The final product is obtained by the reaction of the intermediate product with diethyl malonate. The yield of this method is about 50%.
科学的研究の応用
Diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate has potential applications in various fields of scientific research. This compound has been studied for its antitumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
diethyl 2-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-5-8-17-15-16(4)9-10-19(17)27-14-13-24-12-11-18(20(22)25-6-2)21(23)26-7-3/h5,9-10,15,18H,1,6-8,11-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDRKXMDFQNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCCOC1=C(C=C(C=C1)C)CC=C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}benzamide](/img/structure/B6037542.png)
![methyl {3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B6037548.png)

![8-bromo-7-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6037561.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6037583.png)


![N-[2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B6037601.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6037615.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B6037619.png)
![7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6037621.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)